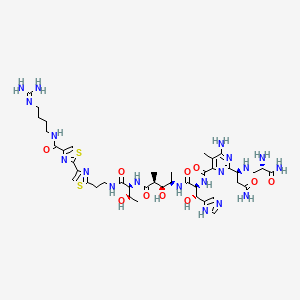

Deglycobleomycin

Description

Properties

CAS No. |

78314-57-5 |

|---|---|

Molecular Formula |

C42H63N19O10S2 |

Molecular Weight |

1058.2 g/mol |

IUPAC Name |

2-[2-[2-[[(2S,3R)-2-[[(2S,3S,4R)-4-[[(2S,3R)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-hydroxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-N-[4-(diaminomethylideneamino)butyl]-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C42H63N19O10S2/c1-17-28(58-35(61-33(17)45)22(11-26(44)63)53-12-21(43)34(46)66)39(70)60-30(32(65)23-13-49-16-54-23)40(71)55-19(3)31(64)18(2)36(67)59-29(20(4)62)38(69)51-10-7-27-56-25(15-72-27)41-57-24(14-73-41)37(68)50-8-5-6-9-52-42(47)48/h13-16,18-22,29-32,53,62,64-65H,5-12,43H2,1-4H3,(H2,44,63)(H2,46,66)(H,49,54)(H,50,68)(H,51,69)(H,55,71)(H,59,67)(H,60,70)(H2,45,58,61)(H4,47,48,52)/t18-,19+,20+,21-,22-,29-,30-,31-,32-/m0/s1 |

InChI Key |

VVWRHPJZHGLPMJ-OBHZIMKNSA-N |

SMILES |

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC3=NC(=CS3)C4=NC(=CS4)C(=O)NCCCCN=C(N)N)O |

Isomeric SMILES |

CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)C(=O)N[C@@H]([C@H](C2=CN=CN2)O)C(=O)N[C@H](C)[C@H]([C@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCCC3=NC(=CS3)C4=NC(=CS4)C(=O)NCCCCN=C(N)N)O |

Canonical SMILES |

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC3=NC(=CS3)C4=NC(=CS4)C(=O)NCCCCN=C(N)N)O |

Other CAS No. |

78314-57-5 |

Synonyms |

deglyco-bleomycin deglyco-bleomycin B2 deglycobleomycin deglycobleomycin A2 deglycosylated BLM deglycosylated-bleomycin |

Origin of Product |

United States |

Structural Foundation for Deglycobleomycin Function and Recognition

Elucidation of the Deglycobleomycin Core Structure for Mechanistic Characterization

The core structure of this compound is a complex peptide-based scaffold, the elucidation of which has been crucial for characterizing its mechanism of action. This structure is comprised of several distinct domains: a metal-binding region, a linker region, and a DNA-binding region. mdpi.commdpi.com The absence of the disaccharide moiety, which in bleomycin (B88199) consists of L-gulose and 3-O-carbamoyl-D-mannose, is the defining feature of this compound. nih.govmdpi.com This structural difference allows researchers to isolate and study the specific contributions of the peptide core to DNA cleavage and recognition without the influence of the sugar components. acs.org

The characterization of this compound's structure has been achieved through a combination of chemical degradation studies, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), and total synthesis. fcien.edu.uyacs.orgscribd.comuoa.granu.edu.au These methods have confirmed the connectivity of the amino acid residues and the stereochemistry of the chiral centers within the molecule. The modular nature of its synthesis has also enabled the preparation of a wide array of analogues, facilitating detailed structure-activity relationship studies. fcien.edu.uy These investigations have been instrumental in dissecting the functional roles of each domain of the this compound molecule. acs.org

Functional Domains of this compound and Their Roles in Molecular Recognition

The biological activity of this compound is a direct result of the coordinated actions of its distinct functional domains. acs.orgresearchgate.net These domains work in concert to bind to nucleic acids and, in the presence of a metal ion and oxygen, induce strand scission. fcien.edu.uy The key functional domains are the metal-binding domain, the bithiazole and C-terminal domains, and the linker region.

The N-terminal portion of this compound contains the metal-binding domain, which is centered around a pyrimidoblamic acid moiety. researchgate.net This domain is responsible for chelating a metal ion, typically iron, which is essential for the molecule's DNA-cleaving activity. mdpi.com The coordinated metal ion, in its reduced state (e.g., Fe(II)), can react with molecular oxygen to form a reactive oxygen species, often referred to as "activated bleomycin". nih.gov This activated complex is a potent oxidizing agent capable of abstracting a hydrogen atom from the deoxyribose backbone of DNA, initiating the cleavage process. nih.gov

The pyrimidoblamic acid and associated residues provide the necessary ligands for metal coordination. acs.org Studies have shown that even simplified analogues containing just the pyrimidoblamic acid, β-hydroxy-L-histidine, and methylvalerate moieties can activate oxygen, demonstrating the central role of this domain in the catalytic cycle of DNA cleavage. caltech.edu The precise geometry of the metal complex is critical for efficient oxygen activation and subsequent DNA damage.

The C-terminal end of this compound features a bithiazole moiety and a terminal substituent, which together constitute the primary DNA-binding domain. mdpi.comresearchgate.net This region of the molecule is responsible for the initial recognition and anchoring of this compound to the minor groove of DNA. acs.orgcolab.ws The planar bithiazole rings are thought to intercalate or partially intercalate between DNA base pairs, contributing significantly to the binding affinity. mdpi.com

While the bithiazole tail provides the main binding affinity for DNA, the C-terminal substituent, which is often a positively charged amine, further stabilizes the interaction through electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA. acs.org The combined action of the bithiazole and C-terminal domains is crucial for positioning the metal-binding domain in close proximity to the DNA backbone, thereby enabling sequence-selective cleavage. researchgate.net While initial studies suggested the bithiazole moiety itself did not exhibit sequence selectivity, later evidence indicated it may contribute to the recognition of high-affinity binding sites. researchgate.net Research has shown that the bithiazole moiety of this compound A2 can recognize the T4-A5 region of an octanucleotide. acs.org

Analogues with altered linker conformations often exhibit reduced DNA cleavage activity and a loss of sequence selectivity, highlighting the importance of the linker's structural integrity. nih.govacs.org The linker region appears to facilitate a rigid, compact conformation that is productive for DNA cleavage, and may also provide a "swivel point" that allows the molecule to adapt to different DNA cleavage sites. researchgate.net

Bithiazole and C-Terminal Domains in Nucleic Acid Binding and Sequence Selectivity

Comparative Structural Analysis of this compound vs. Bleomycin: Implications of Carbohydrate Absence

Furthermore, the carbohydrate domain appears to play a role in the fine-tuning of sequence recognition. oup.comnih.gov While both bleomycin and this compound primarily cleave DNA at 5'-GpC and 5'-GpT sequences, the relative cleavage intensities at these and other secondary sites can differ. oup.comnih.gov For instance, cleavage at certain secondary sites, such as ApT steps, is often weaker or absent with this compound. nih.gov This suggests that the carbohydrate moiety contributes to a more nuanced recognition of DNA sequences, potentially by influencing the local DNA structure or providing additional contact points. oup.com The absence of the sugar in this compound leads to a more "digital" recognition of primary cleavage sites, whereas the presence of the carbohydrate in bleomycin allows for a more "analogue" recognition of a broader range of sequences. nih.gov

Role in Differential Cellular Uptake and Intracellular Distribution

The structural variance between bleomycin (BLM) and its aglycone counterpart, this compound, principally the absence of the disaccharide moiety in the latter, profoundly influences their interaction with and transit across the cellular membrane, as well as their subsequent localization within the cell. This section elucidates the critical role of the carbohydrate portion of bleomycin in cellular uptake and how its absence in this compound leads to distinct intracellular distribution patterns.

Research has consistently demonstrated that the disaccharide moiety of bleomycin is a key determinant for its efficient uptake into cancer cells. nih.govmdpi-res.comusherbrooke.ca Studies comparing the cellular uptake of bleomycin and this compound have revealed that this compound exhibits significantly diminished internalization into cells. nih.gov This suggests that the sugar component of bleomycin likely facilitates its transport across the cell membrane, a crucial step for its cytotoxic action. The modular nature of bleomycin has been proposed, with the disaccharide acting as a tumor-seeking domain and the this compound core serving as the tumoricidal agent. nih.govnih.gov

The reduced cellular uptake of this compound directly correlates with its lower cytotoxic activity compared to bleomycin. nih.govmdpi-res.comusherbrooke.ca This observation underscores the importance of the disaccharide in enabling the drug to reach its intracellular target, DNA. To investigate this further, researchers have synthesized analogues of this compound where the bleomycin disaccharide is attached to different positions of the aglycone. These studies found that the presence of the disaccharide, regardless of its point of attachment, enhanced the cytotoxicity of the molecule compared to this compound alone, further solidifying the role of the sugar moiety in cellular uptake. nih.govmdpi-res.com

The following table summarizes the findings from a study that compared the cytotoxicity and cellular uptake of bleomycin A5, this compound A5, and synthetic analogues in DU145 human prostate cancer cells. The data clearly illustrate that compounds containing the bleomycin disaccharide exhibit greater cytotoxicity and more efficient cellular uptake.

| Compound | Description | IC50 (µM) in DU145 Cells | Relative Cellular Uptake |

| Bleomycin A5 | Standard bleomycin with intact disaccharide moiety. | ~1 | High |

| This compound A5 | Lacks the disaccharide moiety. | ~25 | Low |

| BLM Analogue 3 | Disaccharide attached to the threonine moiety of this compound. | ~10 | Moderate |

| BLM Analogue 6 | Disaccharide attached to the C-terminal substituent of this compound. | ~5 | High |

Table 1: Comparative Cytotoxicity and Cellular Uptake of Bleomycin, this compound, and Analogues. Data derived from studies on DU145 human prostate cancer cells. nih.govmdpi-res.com

A comparative study on the subcellular distribution of the copper complexes of ¹⁴C-labeled bleomycin-A2 and this compound-A2 in KB3 cells provided quantitative insights into their distinct intracellular fates. The findings indicated that the carbohydrate chain is directly implicated in the intracellular distribution of the drug. nih.gov

The research revealed a low accumulation of bleomycin in the cell nuclei. In stark contrast, this compound demonstrated a high level of accumulation within the cell nuclei. nih.gov This suggests that while the disaccharide moiety is crucial for efficient entry into the cell, it may hinder subsequent transport into the nucleus. Conversely, the smaller, deglycosylated structure of this compound appears to facilitate its entry into the nuclear compartment once it has traversed the cell membrane.

The following table presents the key findings on the differential intracellular distribution of bleomycin-A2 and this compound-A2.

| Compound | Cellular Compartment | Relative Accumulation |

| Bleomycin-A2 | Nucleus | Low |

| This compound-A2 | Nucleus | High |

Table 2: Differential Intracellular Distribution of Bleomycin-A2 and this compound-A2 in KB3 Cells. Data based on the study by Kénani et al. (1994). nih.gov

Biosynthesis and Chemoenzymatic/chemical Synthesis of Deglycobleomycin and Analogs

Enzymatic Pathways and Precursor Incorporation in Deglycobleomycin Biogenesis

The biosynthesis of this compound is a complex process orchestrated by a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) system in the bacterium Streptomyces verticillus. nih.govacs.orgfigshare.com This enzymatic assembly line is responsible for the construction of the peptide-polyketide backbone of the molecule.

The biosynthetic gene cluster for bleomycin (B88199), designated as the blm cluster, has been cloned and sequenced, revealing a collection of genes that encode the necessary enzymatic machinery. figshare.com The core structure of this compound is assembled by a large, multifunctional enzyme complex known as the BLM megasynthetase. This megasynthetase is composed of multiple NRPS and PKS modules that work in a coordinated fashion. nih.govacs.org

The biogenesis of the this compound aglycon can be conceptualized in three main stages:

NRPS-mediated formation of an initial peptide intermediate : This stage involves the sequential condensation of several amino acid precursors.

PKS-mediated elongation : The peptide intermediate is then elongated by the incorporation of a polyketide unit derived from malonyl-CoA.

Further NRPS-mediated elongation : The final peptide chain is extended by the addition of more amino acid residues. acs.org

A key feature of this biosynthetic pathway is the formation of the characteristic bithiazole moiety. This is catalyzed by the NRPS modules BlmIII and BlmIV, which select and incorporate cysteine residues and subsequently catalyze their cyclization to form the thiazoline (B8809763) rings that are later oxidized to thiazoles. acs.org The entire process showcases a remarkable interplay between different enzymatic domains, including adenylation (A) domains for amino acid recognition and activation, peptidyl carrier protein (PCP) domains for tethering the growing chain, condensation (C) domains for peptide bond formation, and ketosynthase (KS) domains for polyketide extension. nih.govnih.gov

The specific precursors incorporated into the this compound backbone have been identified through isotope-labeling studies and analysis of the blm gene cluster. These precursors include a variety of standard and non-standard amino acids, as well as acetate (B1210297) units for the polyketide portion. acs.org

Table 1: Key Enzymatic Components in this compound Biosynthesis

| Enzyme/Module | Function | Precursor(s) |

| BlmIX/BlmVIII/BlmVII | Hybrid NRPS/PKS/NRPS system for core assembly | Various amino acids, Malonyl-CoA |

| BlmIII and BlmIV | NRPS modules for bithiazole formation | Cysteine |

| BlmI | Stand-alone peptidyl carrier protein | - |

This table summarizes some of the key enzymes and their roles in the biosynthesis of the this compound aglycon.

Solid-Phase Synthetic Methodologies for this compound

The chemical complexity of this compound has spurred the development of robust synthetic strategies. Solid-phase synthesis has emerged as a particularly powerful tool, enabling the efficient construction of the core molecule and the generation of diverse analog libraries. nih.govacs.org

The solid-phase assembly of the this compound core involves the sequential coupling of protected amino acid and peptide fragments to a solid support. scripps.eduh1.co A common approach begins with the attachment of the C-terminal amine portion of the molecule to the resin. The peptide backbone is then extended in a stepwise fashion by coupling the subsequent amino acid residues, including the intricate pyrimidoblamic acid and β-hydroxy-L-histidine units.

The use of solid supports like TentaGel resin has been reported to be effective for these syntheses. nih.gov The success of this strategy relies on high-efficiency coupling reactions and the use of appropriate protecting groups that can be selectively removed without degrading the growing molecule or cleaving it prematurely from the resin. acs.org This methodology has proven to be robust, allowing for the synthesis of not only this compound itself but also a wide range of structural analogs. nih.govnih.gov

A critical aspect of solid-phase synthesis is the choice of the linker that tethers the molecule to the solid support. For the synthesis of this compound and its analogs, a key challenge is the need to perform final deprotection steps while the molecule is still attached to the resin, especially for the generation of libraries that can be screened in a resin-bound format. acs.org

To address this, specialized linkers have been developed. One notable example is the use of a 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde)-based linker. figshare.comscripps.edu This type of linker is stable under the conditions required for the removal of both acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups commonly used in peptide synthesis. figshare.com The Dde linker can be selectively cleaved under mild conditions, such as treatment with hydrazine, allowing for the release of the final product from the resin after all other protecting groups have been removed. figshare.com This strategy has enabled the synthesis of fully deprotected, resin-bound this compound analogs that can be directly evaluated for their biological activity. acs.orgscripps.edu

Table 2: Linker Strategies in Solid-Phase Synthesis of this compound Analogs

| Linker Type | Resin | Key Features | Reference(s) |

| Dde-based linker | TentaGel | Stable to both acidic and basic deprotection conditions; allows for on-resin deprotection and screening. | figshare.comscripps.edu |

| Tetraamine linker | TentaGel-derived resin | Enables direct evaluation of resin-bound, fully deprotected analogs. | acs.org |

This table highlights linker systems employed in the solid-phase synthesis of this compound analogs.

Strategies for Core Structure Assembly

Chemoenzymatic and Solution-Phase Synthetic Approaches for this compound Analog Generation

Alongside solid-phase methods, chemoenzymatic and traditional solution-phase synthesis have also been explored for the construction of this compound and its analogs.

Solution-phase total synthesis offers a classical and powerful approach to constructing complex natural products. The total synthesis of this compound A2 was a landmark achievement that provided access to the molecule and a range of analogs with systematic modifications. nih.govacs.org These syntheses are often lengthy and require significant purification of intermediates but allow for a high degree of control and the production of larger quantities of the final compound. The work of Boger and colleagues, for instance, has provided a detailed understanding of the structure-activity relationships of this compound through the synthesis of numerous analogs in solution. scripps.edunih.gov

Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical reactions, represents a promising strategy for generating this compound analogs. While specific examples of a complete chemoenzymatic synthesis of this compound are not widely reported, the principle has been successfully applied to other complex natural products. chemrxiv.orgnih.gov For this compound, one could envision using biosynthetic enzymes from the blm cluster to produce key fragments of the molecule, which could then be assembled and modified using chemical methods. This approach could significantly shorten synthetic routes and allow for the introduction of modifications not easily accessible through purely chemical or biological means.

Development of this compound Analog Libraries for Mechanistic Probing

A major driver for the development of efficient synthetic routes to this compound is the ability to generate libraries of analogs for mechanistic studies. By systematically altering different parts of the molecule, researchers can probe the functional role of each subunit in its biological activity, such as DNA and RNA cleavage. figshare.comacs.org

The solid-phase synthesis platform has been particularly instrumental in this area. For example, a library of 108 unique this compound analogs was constructed using parallel solid-phase synthesis. nih.gov Each member of this library was subsequently assayed for its ability to induce single- and double-strand breaks in DNA, as well as its sequence selectivity and RNA cleavage activity. figshare.comacs.org This high-throughput approach allows for a comprehensive exploration of the structure-activity landscape of this compound.

The evaluation of these libraries has yielded valuable insights. For instance, it was found that modifications to the linker and metal-binding domains can alter the sequence selectivity of DNA cleavage. acs.org Some analogs were even found to cleave RNA transcripts. acs.org These studies demonstrate the power of combining combinatorial synthesis with biochemical evaluation to dissect the mechanism of action of complex natural products and to identify new analogs with potentially enhanced or altered properties. nih.govfigshare.com The development of such libraries is a crucial step towards the rational design of new anticancer agents based on the this compound scaffold. nih.gov

Mechanistic Insights into Deglycobleomycin Substrate Interactions and Reactive Species Generation

Metal Coordination Chemistry of Deglycobleomycin

The metal-binding domain of this compound (dgBLM) is crucial for its biological activity, facilitating the coordination of transition metals, which is a prerequisite for oxygen activation and subsequent substrate degradation. The geometry and electronic properties of the resulting metallo-deglycobleomycin complexes are central to its mechanism of action.

This compound, much like its parent compound bleomycin (B88199), readily forms complexes with various transition metals. The metal-binding region provides a specific coordination environment that accommodates these ions. Studies have demonstrated the formation of stable complexes with iron(II), copper(I), and cobalt(III).

For instance, this compound B2 has been shown to form a stable, diamagnetic complex with Fe(II) and carbon monoxide (CO). nih.gov The stoichiometry of this complex is analogous to that formed with bleomycin, although the geometry of the this compound complex exhibits fundamental differences, particularly in the orientation of the β-aminoalanine moiety. nih.gov This structural variance suggests that not all metal complexes of bleomycin derivatives capable of DNA degradation share the same geometry. nih.gov In the presence of Fe(II) and O₂, this compound A2 and B2 have been observed to mediate the release of thymine (B56734) from DNA, albeit at about half the efficiency of their glycosylated counterparts when used at limiting concentrations. nih.gov

The coordination of Co(III) to this compound has also been investigated, particularly in the context of forming hydroperoxide adducts, which are stable analogs of the reactive intermediates. nih.gov These studies are crucial for elucidating the structure of the activated complex. While detailed structural data for a Cu(I)-deglycobleomycin complex is less specific, the known affinity of the bleomycin family for copper suggests similar coordination behavior. The metal ion is typically chelated by several nitrogen atoms within the β-aminoalanine, pyrimidine (B1678525), and imidazole (B134444) moieties, as well as an amide nitrogen from the histidine residue. researchgate.net

Table 1: Investigated Metal Complexes of this compound and Key Findings

| Metal Ion | Complex Studied | Key Findings | References |

| Fe(II) | Fe(II)-dgBLM B2-CO | Forms a stable, diamagnetic complex with a distinct geometry compared to the bleomycin equivalent. | nih.govresearchgate.net |

| Fe(II)-dgBLM A2/B2 | Mediates DNA degradation in the presence of O₂. | nih.gov | |

| Co(III) | HOO-Co(III)-dgBLM | Used as a stable model to identify axial ligands in the activated state. | nih.gov |

The interaction between the transition metal and the donor atoms of this compound's metal-binding domain gives rise to ligand field effects, which influence the electronic structure and redox potential of the complex. Ligand field theory explains how the d-orbitals of the metal ion, which are degenerate in a free ion, are split into different energy levels by the electric field of the surrounding ligands. libretexts.org The geometry of the ligand field can significantly influence the redox state of the coordinated metal. nih.gov

The specific arrangement of nitrogen and oxygen donor atoms in this compound creates a particular ligand field that stabilizes certain oxidation states of the coordinated metal, thereby tuning its redox potential. For a metal to be effective in redox chemistry, it must be able to cycle between different oxidation states. For example, the Fe(II) state is required for O₂ binding, which is then oxidized to Fe(III) upon formation of the peroxy species.

The stability of a metal complex is influenced by ligand field stabilization energy (LFSE). nih.gov A ligand that stabilizes the higher oxidation state of a metal will decrease the redox potential, making the metal easier to oxidize. researchgate.net Conversely, stabilization of the lower oxidation state increases the redox potential. researchgate.net In this compound, the ligand environment is tailored to facilitate the Fe(II)/Fe(III) redox cycle that is central to oxygen activation. The introduction of redox-active ligands can create novel redox behavior, allowing for multielectron processes that might otherwise be inaccessible. rsc.org

The identification of the axial ligands in the activated metal-oxygen complexes of bleomycin and its derivatives has been a subject of considerable research, as this position is critical for the reactivity of the complex. In the case of this compound, studies using stable cobalt(III)-hydroperoxide (HOO-Co(III)-dgBLM) complexes have provided significant insights.

Through a combination of advanced NMR spectroscopic techniques, including ¹H{¹⁵N} HSQC and HMBC, researchers have been able to definitively identify the internal axial ligand. nih.gov These investigations revealed that the primary amine nitrogen of the β-aminoalanine moiety occupies an axial ligand position in the hydroperoxide-Co(III)-deglycobleomycin structure. nih.gov This finding resolved previous controversies and provided a clear structural model for the activated state of the drug, which is believed to be analogous to the transient, highly reactive iron-hydroperoxide intermediate. The axial ligand plays a crucial role in modulating the electronic properties and reactivity of the metal center. rsc.org

Ligand Field Effects and Redox Properties of this compound-Metal Complexes

Oxygen Activation Chemistry and Radical Generation by this compound

The primary mechanism by which this compound exerts its effect is through the activation of molecular oxygen to generate highly reactive species. This process is initiated by the binding of a reduced metal ion, typically Fe(II), to the drug, followed by the coordination of dioxygen.

The activation of dioxygen by the Fe(II)-deglycobleomycin complex leads to the formation of a metal-peroxy or metal-hydroperoxy intermediate. This process involves the transfer of an electron from the Fe(II) center to the bound O₂, resulting in a ferric-superoxide (Fe(III)-O₂⁻) species. This is followed by a second one-electron reduction, often provided by another Fe(II)-dgBLM molecule or an external reducing agent, to yield a ferric-peroxy (Fe(III)-O₂²⁻) species. Protonation of this species results in the formation of a ferric-hydroperoxide (Fe(III)-OOH) intermediate, which is considered the key "activated" form of the complex. nih.gov

While these iron-peroxy intermediates are highly transient, their existence is supported by studies on more stable analogs, such as the HOO-Co(III)-deglycobleomycin complex. nih.gov The reactivity of these peroxy species is central to the drug's function. The O-O bond within the hydroperoxide ligand is weak and can be cleaved to generate even more reactive species. wikipedia.org The decomposition of the ferric-hydroperoxide intermediate is thought to lead to the formation of a high-valent iron-oxo species, which is ultimately responsible for abstracting a hydrogen atom from the substrate, initiating the degradation process.

Reactive Oxygen Species (ROS) are highly reactive molecules containing oxygen that are formed as byproducts of normal oxygen metabolism. frontiersin.orgnih.gov The mechanism of this compound involves the controlled generation of ROS to inflict damage on its target. The primary ROS generated by the activated this compound complex are believed to be superoxide (B77818) (O₂⁻) and hydroxyl radicals (•OH), or a species with similar reactivity like a high-valent iron-oxo complex. wikipedia.orgresearchgate.net

The process begins with the formation of the ferric-superoxide species. nih.gov The subsequent formation and cleavage of the ferric-hydroperoxide intermediate can lead to the generation of a potent oxidizing agent. The Fenton reaction, which involves the reaction of Fe(II) with hydrogen peroxide (H₂O₂), is a well-known source of highly reactive hydroxyl radicals. researchgate.net The chemistry of the activated this compound complex is thought to proceed through a related pathway, where the drug itself facilitates a "site-specific" delivery of these damaging radicals to its target. The generated ROS can then cause irreversible damage to biological macromolecules. mdpi.com

Table 2: Key Reactive Species in this compound's Mechanism

| Reactive Species | Precursor | Role in Mechanism | References |

| Ferric-superoxide (Fe(III)-O₂⁻) | Fe(II)-dgBLM + O₂ | Initial product of oxygen binding and one-electron reduction. | nih.gov |

| Ferric-hydroperoxide (Fe(III)-OOH) | Ferric-peroxy species + H⁺ | The "activated complex" poised for cleavage of the O-O bond. | nih.gov |

| Hydroxyl radical (•OH) or equivalent | Cleavage of Fe(III)-OOH | The ultimate oxidizing species responsible for substrate degradation. | wikipedia.orgresearchgate.net |

Formation and Reactivity of this compound-Peroxy Species

This compound, a derivative of the potent antitumor antibiotic bleomycin, offers a unique tool for studying nucleic acid cleavage. By removing the gulose-mannose disaccharide moiety, researchers can gain valuable insights into the specific roles of the remaining structural domains in the complex process of DNA and RNA recognition and degradation. This section delves into the mechanistic details of how this compound interacts with nucleic acids and generates the reactive species responsible for strand scission.

Molecular Recognition and Binding Modes with DNA (Groove Binding, Intercalation)

The interaction of this compound with DNA is a multifaceted process involving contributions from its distinct structural domains: the metal-binding domain and the bithiazole tail. While bleomycin's binding is characterized by a combination of groove binding and partial intercalation, the role of these modes in this compound's interaction has been a subject of detailed investigation.

Studies have shown that the bithiazole tail of this compound primarily binds within the minor groove of the DNA duplex. researchgate.netacs.orgcolab.ws This is supported by two-dimensional NMR studies of a Zn(II)·this compound A2 complex with a DNA octanucleotide, which revealed numerous intermolecular nuclear Overhauser effects (NOEs) between the drug's C-terminal substituent and protons within the minor groove. acs.orgcolab.ws Unlike bleomycin, where the bithiazole tail can partially intercalate between base pairs, the evidence for this compound points more strongly towards a minor groove binding model. researchgate.netacs.orgcolab.ws This mode of binding is further supported by the observation of only slight upfield shifts of the bithiazole protons upon binding to DNA, a characteristic that contrasts with the more significant shifts expected for intercalation. acs.orgcolab.ws

Sequence Selectivity and Cleavage Site Preferences on DNA (e.g., GpT, GpC)

A hallmark of this compound's activity is its sequence-selective cleavage of DNA. The primary targets for cleavage are dinucleotide steps, with a strong preference for 5'-GpT and 5'-GpC sequences. oup.comresearchgate.net This selectivity is a shared feature with the parent compound, bleomycin, although the relative intensities of cleavage at these sites can differ.

Research has consistently shown that this compound often exhibits stronger cleavage at GpT and GpC sites compared to bleomycin A2. oup.comresearchgate.net Conversely, cleavage at secondary sites, such as ApT sequences, is frequently weaker or even absent with this compound. oup.comresearchgate.net This suggests that the gulose-mannose moiety of bleomycin plays a role in recognizing these secondary sites, and its absence in this compound leads to a more focused cleavage pattern at the primary GpPyr (Guanine-Pyrimidine) sites. researchgate.net

The influence of the local DNA sequence context on cleavage efficiency is significant. For instance, in the presence of the DNA-intercalating agent actinomycin (B1170597) D, the cleavage patterns of both bleomycin and this compound are altered. oup.com Actinomycin D significantly reduces cleavage at GpC sites for both compounds, while cleavage at GpT sites is less affected. oup.com This differential effect underscores the subtle interplay between the drug, the DNA sequence, and other interacting molecules.

The table below summarizes the observed sequence selectivity of this compound-mediated DNA cleavage.

| Dinucleotide Step | Relative Cleavage Intensity with this compound | Comparison with Bleomycin A2 |

| GpT | High | Often stronger than bleomycin A2 oup.comresearchgate.net |

| GpC | High | Often stronger than bleomycin A2 oup.comresearchgate.net |

| ApT | Low to undetectable | Significantly weaker than bleomycin A2 oup.comresearchgate.net |

| GpA | Low | Cleavage can be induced by other factors oup.com |

| TpT | Low | Cleavage can be induced by other factors oup.com |

This table provides a generalized summary based on available research. The actual cleavage intensity can vary depending on the specific DNA fragment and experimental conditions.

Oxidative Strand Scission Pathways (e.g., 4'-Hydrogen Abstraction)

The mechanism of DNA strand scission by this compound, similar to bleomycin, involves the generation of a reactive oxygen species that attacks the deoxyribose backbone of DNA. The process is initiated by the binding of the this compound-Fe(II) complex to DNA, followed by reaction with molecular oxygen to form an activated oxygen species.

The key step in the strand scission pathway is the abstraction of a hydrogen atom from the C4' position of the deoxyribose sugar. nih.gov This abstraction leads to the formation of a C4' radical on the sugar moiety. nih.gov The C4' radical is a primary intermediate in the DNA cleavage process and its formation is a direct consequence of the activated this compound complex being positioned in the minor groove in proximity to the C4'-hydrogen. researchgate.net

Following the formation of the C4' radical, a cascade of reactions ensues, ultimately leading to the cleavage of the phosphodiester backbone. This can result in the formation of a variety of products, including free bases and base propenals, and leads to a single-strand break in the DNA.

The generation of reactive oxygen species is a critical component of this process. The activated form of the drug is believed to be a hydroperoxide-Fe(III) complex, which is a potent oxidizing agent capable of abstracting the C4'-hydrogen. researchgate.netjst.go.jp The efficiency of this process is dependent on the presence of a reducing agent to cycle the iron between its Fe(II) and Fe(III) oxidation states.

Stereochemistry and Product Analysis of DNA Cleavage

The oxidative cleavage of DNA by this compound results in a specific set of products, the analysis of which provides further insight into the reaction mechanism. The abstraction of the 4'-hydrogen from the deoxyribose sugar initiates a series of events that lead to the scission of the DNA backbone.

The primary products of this cleavage are a free base and a modified sugar fragment, often a base propenal, which is released from the 3'-end of the cleaved strand. At the 5'-end of the break, a phosphoglycolate terminus is typically formed. The detection and quantification of these products are crucial for confirming the oxidative cleavage pathway.

While detailed stereochemical analyses specifically for this compound-induced cleavage are not as extensively documented as for bleomycin, the fundamental mechanism of 4'-hydrogen abstraction is expected to result in a similar array of products. The stereochemistry of the initial hydrogen abstraction and the subsequent radical reactions will ultimately determine the stereochemical outcome of the final products.

Studies using techniques such as HPLC coupled with tandem mass spectrometry have been instrumental in identifying the products of bleomycin-induced DNA damage. nih.gov These methods have revealed the formation of complex DNA lesions, including adducts between the modified sugar and a nearby base, highlighting the intricate chemistry that occurs at the site of cleavage. nih.gov

Single- vs. Double-Strand DNA Cleavage Mechanisms

This compound, like its parent compound, is capable of inducing both single-strand (ss) and double-strand (ds) breaks in DNA. However, the efficiency and mechanisms of these two types of cleavage events can differ.

Single-strand cleavage is the more frequent event and occurs through the oxidative degradation of a single deoxyribose sugar as described in the preceding sections. Double-strand breaks, which are considered to be more cytotoxic, are thought to arise from two main mechanisms.

One proposed mechanism involves a single this compound molecule binding to the DNA and mediating two separate cleavage events on opposite strands in close proximity. This would require a conformational change or repositioning of the reactive center of the drug to attack the second strand.

Alternatively, a double-strand break could result from the cooperative action of two separate this compound molecules bound to the DNA. In this scenario, each molecule would be responsible for a single-strand break on opposing strands.

Studies comparing bleomycin and this compound have indicated that the carbohydrate moiety of bleomycin may play a role in the efficiency of double-strand cleavage. It has been observed that this compound can generate almost exclusively single-strand breaks under certain conditions. nih.gov This suggests that the disaccharide in bleomycin might facilitate the generation of double-strand breaks, possibly by influencing the binding orientation or stability of the drug-DNA complex.

The ratio of single- to double-strand breaks is an important parameter in understanding the biological activity of these compounds. The predominance of single-strand breaks by this compound highlights a key difference in its mode of action compared to bleomycin.

This compound Interactions and Cleavage of RNA Structures

In addition to its well-documented activity on DNA, this compound is also capable of cleaving RNA. nih.govnih.gov The fundamental mechanism of RNA cleavage is believed to be similar to that of DNA, involving the generation of a reactive oxygen species that attacks the ribose sugar.

This compound can effect both hydrolytic and oxidative cleavage of RNA. nih.gov In the absence of a metal ion cofactor, it can catalyze the hydrolytic cleavage of the phosphodiester backbone. nih.gov In the presence of Fe(II) and oxygen, it mediates oxidative cleavage, analogous to its action on DNA. nih.gov

The sequence selectivity of RNA cleavage by this compound can be altered by modifications to the drug's structure. For example, a this compound analogue containing a trithiazole moiety instead of the native bithiazole showed altered relative efficiencies of hydrolytic cleavage at individual sites in an RNA substrate. nih.gov

The ability of this compound to cleave RNA has been exploited in the development of targeted RNA-cleaving agents. nih.gov By conjugating this compound to a small molecule that specifically binds to a target RNA structure, researchers have created compounds that can selectively cleave and degrade that RNA. nih.gov For instance, a conjugate of this compound and a small molecule that binds to the expanded CUG repeats found in myotonic dystrophy type 1 (DM1) was shown to selectively cleave the disease-causing RNA. nih.gov This approach offers a promising strategy for the development of therapeutics that target pathogenic RNAs.

The interaction of this compound with RNA is influenced by the three-dimensional structure of the RNA molecule. The accessibility of the ribose-phosphate backbone to the reactive center of the drug is a key determinant of cleavage efficiency and specificity.

Structure Activity Relationships Sar of Deglycobleomycin Derivatives and Analogs

Impact of Carbohydrate Absence on Deglycobleomycin Activity and Selectivity

The removal of the gulose-mannose disaccharide from bleomycin (B88199) to form this compound has significant consequences for its biological activity. While this compound retains the ability to cleave DNA in a sequence-selective manner, its potency is generally reduced compared to the parent bleomycin. nih.govfcien.edu.uy This suggests that the carbohydrate moiety, while not essential for the fundamental mechanism of DNA cleavage, plays a crucial role in enhancing the efficiency of the process. fcien.edu.uy

Research has shown that the disaccharide moiety may contribute to the cellular uptake of bleomycin, potentially by being mistaken for glucose by tumor cells. mdpi.com Its absence in this compound could therefore lead to lower intracellular concentrations. Furthermore, the carbohydrate domain is believed to play a role in the recognition of specific DNA sequences and structures. oup.comnih.gov Studies comparing the DNA cleavage patterns of bleomycin and this compound have revealed that while both primarily target GpT and GpC sites, this compound often exhibits stronger cleavage at these primary sites. nih.gov Conversely, cleavage at secondary sites, such as ApT, is frequently diminished or absent with this compound. nih.gov This indicates that the gulose-mannose moiety contributes to the recognition of preferred nucleotide sequences, potentially through interactions that are sensitive to DNA secondary structure. oup.comnih.gov The differing effects of DNA-binding agents like actinomycin (B1170597) on the cleavage patterns of bleomycin and this compound further underscore the active role of the carbohydrate in DNA sequence recognition. oup.comoup.com

The DNA cleavage properties of a synthetic analog of this compound A2 lacking only the L-histidine β-hydroxy group were found to be nearly identical to those of this compound A2 itself. nih.gov This finding confirms that the observed differences in activity between bleomycin A2 and this compound A2 are directly attributable to the absence of the disaccharide and not to the unmasking of the L-histidine hydroxyl group during deglycosylation. nih.gov

Effects of Modifications to the Metal-Binding Domain on Oxidative Chemistry and DNA Cleavage

The metal-binding domain is the catalytic core of this compound, responsible for coordinating a metal ion, typically iron, and activating molecular oxygen to generate a reactive species that cleaves the DNA backbone. researchgate.net This domain is also a key determinant of the sequence selectivity of DNA cleavage. mdpi.comacs.org

Structural studies have revealed that the pyrimidine (B1678525) moiety within the metal-binding domain forms specific hydrogen bonds with guanine (B1146940) bases in the minor groove of DNA, contributing to the preference for cleavage at 5'-G-Py sequences. mdpi.comacs.org The precise coordination sphere of the metal ion is critical for the efficiency and selectivity of the oxidative chemistry.

Modifications within this domain can have profound effects on activity. For instance, the replacement of the L-histidine secondary amide with a tertiary N-methyl amide or an ester results in analogs that cleave DNA with significantly reduced efficiency and a loss of sequence selectivity. nih.gov This highlights the essential role of the deprotonated secondary amide of the L-histidine residue in functional metal chelation and subsequent catalytic activity. nih.gov

Systematic alterations to the metal-binding domain have been explored through the synthesis of this compound libraries. These studies have shown that changes in this region can lead to altered sequence-selective DNA cleavage and even the ability to cleave RNA. acs.org The rational design of analogs with modified metal-binding domains continues to be a strategy for developing agents with novel properties and potentially enhanced therapeutic profiles.

Role of the Bithiazole and C-Terminal Polyamine in DNA Binding Affinity and Sequence Selectivity

The bithiazole tail, coupled with the C-terminal polyamine substituent, constitutes the primary DNA binding domain of this compound, contributing the majority of the molecule's affinity for DNA. mdpi.commdpi.com This interaction is crucial for anchoring the molecule to the DNA helix, positioning the catalytic metal-binding domain to effect strand scission.

The mode of binding of the bithiazole moiety has been a subject of extensive study, with evidence supporting both minor groove binding and partial or full intercalation between DNA base pairs. acs.orgmdpi.com This interaction induces conformational changes in the DNA, including unwinding of the helix. researchgate.netacs.org While the bithiazole tail is essential for high-affinity binding, it does not appear to be the primary determinant of the sequence selectivity of cleavage. researchgate.netacs.org Instead, the sequence specificity is largely governed by the interactions of the metal-binding domain with the DNA minor groove. researchgate.netacs.org

Influence of the Linker Region Modifications on Conformational Preorganization and Activity

Systematic modifications of the linker have demonstrated its importance for the efficiency of DNA cleavage and the ratio of double-strand to single-strand breaks. mdpi.com Studies on analogs with variations in the valerate (B167501) subunit have shown that the length of the linker and the presence of specific substituents, such as methyl groups, have a substantial impact on activity. acs.orgmolaid.com These effects are attributed to the linker's role in promoting a rigid and compact conformation of this compound that is preorganized for productive DNA binding and cleavage. acs.org

For instance, replacing the methylvalerate moiety with S-proline, in an attempt to structurally constrain the linker to mimic its DNA-bound conformation, was explored to potentially facilitate DNA binding and cleavage. researchgate.net The linker is also thought to act as a swivel point, allowing the molecule to adapt to different DNA cleavage sites and potentially access both strands of the DNA helix from a single binding event, which is important for double-strand cleavage. acs.org Analogs with methylated amides in the linker have been shown to have diminished sequence specificity, further emphasizing the linker's role in maintaining the optimal conformation for DNA recognition. mdpi.com

Rational Design and Synthetic Exploration of this compound Analogs with Altered Properties

The modular nature of this compound has made it an attractive target for rational design and synthetic exploration aimed at creating analogs with altered or enhanced properties. The goal of these efforts is often to improve therapeutic efficacy by increasing DNA cleavage activity, altering sequence selectivity, or enhancing cellular uptake. acs.orgdtic.mil

Solid-phase synthesis has emerged as a powerful tool for the rapid generation of libraries of this compound analogs with systematic modifications in various domains. nih.gov The screening of a 108-member this compound library, for example, led to the identification of analogs with enhanced DNA cleavage activity compared to the parent molecule. nih.govacs.org This approach allows for a comprehensive exploration of the SAR and has provided valuable insights into the structural elements that control DNA and RNA cleavage. acs.org

The synthesis of analogs with key modifications in the linker region has helped to define the contribution of individual substituents to DNA cleavage efficiency and selectivity. jst.go.jp Similarly, the creation of analogs with modified metal-binding domains has been pursued to fine-tune the catalytic activity. nih.gov The development of new synthetic methodologies continues to facilitate the construction of increasingly complex and targeted this compound derivatives. escholarship.org

Molecular and Cellular Impacts of Deglycobleomycin in Research Models in Vitro/preclinical Focus

Mechanisms of Deglycobleomycin-Induced DNA Damage Response Pathways in Cellular Systems

This compound, the aglycone of the glycopeptide antibiotic bleomycin (B88199), exerts its cytotoxic effects primarily through the induction of DNA damage. Its mechanism involves the generation of strand breaks, which subsequently trigger a complex cellular signaling network known as the DNA Damage Response (DDR). The nature of the DNA lesions induced by this compound is critical to the cellular response. Research comparing this compound with its parent compound, bleomycin, has shown that this compound predominantly generates DNA single-strand breaks (SSBs), whereas bleomycin is capable of inducing both SSBs and the more cytotoxic double-strand breaks (DSBs). aacrjournals.org It has been estimated that DSBs possess a cellular toxicity approximately 300 times greater than that of SSBs. aacrjournals.org

Upon induction of DNA damage by this compound, cells activate the DDR to detect the lesions, signal their presence, and mediate repair. This signaling cascade is initiated by sensor proteins that recognize the DNA breaks. Key players in the DDR activated in response to strand breaks include the kinases ATM (Ataxia-telangiectasia mutated) and ATR (Ataxia-telangiectasia and Rad3-related). aacrjournals.org While ATM is primarily activated by DSBs, ATR is often associated with the recognition of SSBs and stalled replication forks. The activation of these kinases initiates a phosphorylation cascade.

A critical downstream event in the DDR is the phosphorylation of the histone variant H2AX at serine 139, forming γH2AX. nih.govnih.gov This modification occurs over large chromatin domains flanking the DNA break and serves as a docking site for the recruitment of various DNA repair and signaling factors. nih.gov Proteins such as 53BP1 (p53 binding protein 1) are recruited to these sites of damage, forming distinct nuclear foci that can be visualized by immunofluorescence, thereby amplifying the damage signal and facilitating the assembly of repair machinery. nih.gov The DDR network also involves other crucial proteins responsible for homologous recombination and non-homologous end joining repair pathways, including MRE11, RAD50, BRCA1, and DNA-PKcs. aacrjournals.org Therefore, this compound initiates a DDR pathway primarily through the generation of SSBs, leading to the activation of sensor kinases and the subsequent recruitment of effector proteins to repair the genetic damage.

Molecular Mechanisms of this compound-Mediated Apoptosis and Necrosis in Model Cell Lines

The DNA damage induced by this compound ultimately converges on pathways leading to programmed cell death, or apoptosis. Studies in HEp-2 laryngeal carcinoma cells have provided significant insight into the specific molecular mechanisms employed by this compound to trigger apoptosis. nih.govnih.gov A key finding is that this compound induces apoptosis through a pathway that is distinct from its parent compound, bleomycin-A2. nih.gov

While bleomycin-A2-induced apoptosis is dependent on the activation of caspases and the production of reactive oxygen species (ROS), this compound triggers apoptosis in a manner that is independent of both caspase activation and ROS production. nih.gov This suggests that the removal of the disaccharide moiety fundamentally alters the intracellular signaling cascade leading to cell death.

The apoptotic pathway initiated by this compound in HEp-2 cells relies on the activation of the c-Jun NH2-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family often associated with cellular stress responses. nih.gov Both this compound and bleomycin-A2 were found to depend on JNK activation to induce apoptosis. nih.gov Furthermore, this compound treatment leads to the activation of the intrinsic (or mitochondrial) pathway of apoptosis. This is evidenced by the release of key mitochondrial intermembrane space proteins, including cytochrome c and Apoptosis Inducing Factor (AIF). nih.gov The release of AIF is particularly significant as it is known to translocate to the nucleus and cause chromatin condensation and large-scale DNA fragmentation in a caspase-independent manner. This aligns with the observation that this compound-induced apoptosis does not require caspase activation. nih.govnih.gov

In contrast, there is limited specific evidence detailing this compound's ability to induce necrosis. Apoptosis and necrosis represent two distinct forms of cell death, and the signaling pathways indicate that this compound primarily commits cells to the highly regulated process of apoptosis. researchgate.net

Table 1: Comparison of Apoptotic Pathways Induced by Bleomycin-A2 and this compound-A2 in HEp-2 Cells

| Feature | Bleomycin-A2 | This compound-A2 | Reference |

|---|---|---|---|

| Caspase Activation | Dependent | Independent | nih.gov |

| ROS Production | Induces ROS | Does not induce ROS | nih.gov |

| JNK Activation | Required for apoptosis | Required for apoptosis | nih.gov |

| Mitochondrial Release | Cytochrome c & AIF | Cytochrome c & AIF | nih.gov |

| Primary Death Pathway | Caspase-dependent apoptosis | Caspase-independent apoptosis | nih.govnih.gov |

Effects of this compound on Cell Cycle Progression and Checkpoint Activation in Research Models

The integrity of the cell cycle is safeguarded by surveillance mechanisms known as checkpoints, which can arrest cycle progression to allow time for DNA repair. DNA-damaging agents like bleomycin are well-known activators of these checkpoints. toku-e.com Treatment with bleomycin typically leads to cell cycle arrest in the G2 and M phases. mdpi.comscience.gov This arrest prevents cells with damaged DNA from entering mitosis, which could otherwise lead to catastrophic genetic errors in daughter cells.

Although direct studies focusing exclusively on this compound's effect on the cell cycle are limited, its mechanism of action allows for well-supported inferences. As established, this compound induces DNA strand breaks, which are a potent trigger for the DDR. aacrjournals.org The activation of the DDR is intrinsically linked to the activation of cell cycle checkpoints. science.gov Key proteins in this response include the tumor suppressor p53 and the DDR kinases ATM and ATR. aacrjournals.orgmdpi.com Upon sensing DNA damage, ATM and ATR phosphorylate and activate a range of substrates, including the checkpoint kinases Chk1 and Chk2. science.gov These kinases, in turn, phosphorylate and inactivate proteins required for mitotic entry, such as the Cdc25 phosphatase, leading to a robust G2/M arrest.

Given that this compound activates the DDR through DNA damage and engages stress-activated kinases like JNK, it logically follows that it also induces a cell cycle arrest, most likely at the G2/M checkpoint. nih.gov This provides a window for the cell to repair the this compound-induced DNA lesions before attempting to divide. Failure to repair this damage would likely result in the cell being permanently arrested or shunted into an apoptotic pathway. science.gov

Comparative Analysis of this compound vs. Bleomycin: Differential Cellular Internalization and Subcellular Distribution

A critical aspect differentiating this compound from its parent compound is its cellular uptake and subsequent localization. The disaccharide moiety of bleomycin plays a crucial role in its interaction with cells. This sugar portion is recognized as the tumor-targeting component of the molecule, facilitating its selective uptake by tumor cells. researchgate.netscience.gov

However, the absence of this sugar moiety in this compound leads to significant differences in its intracellular fate. A comparative study using radiolabeled bleomycin-A2 (BLM) and this compound-A2 (deglyco-BLM) in KB3 human oral cancer cells revealed that while both compounds exhibit generally poor internalization, their distribution within the cell is markedly different. mdpi.com The study demonstrated a low accumulation of bleomycin within the cell nucleus. In stark contrast, this compound showed a high level of accumulation within the nucleus. mdpi.com

This finding indicates that the carbohydrate chain of bleomycin, while potentially aiding in initial cell targeting and uptake, is not a limiting factor for permeation but is directly involved in the subsequent intracellular distribution, effectively sequestering the molecule away from the nucleus. mdpi.com The removal of this sugar chain in this compound appears to grant it more direct access to its primary target, the nuclear DNA. This enhanced nuclear availability could potentially compensate for its reduced DNA cleavage efficiency compared to bleomycin. science.gov

Table 2: Comparative Cellular Uptake and Subcellular Distribution of Bleomycin-A2 vs. This compound-A2 in KB3 Cells

| Compound | Cellular Internalization | Nuclear Accumulation | Implied Role of Sugar Moiety | Reference |

|---|---|---|---|---|

| Bleomycin-A2 (BLM) | Poor | Low | Implicated in intracellular trafficking/sequestration away from the nucleus. | mdpi.com |

| This compound-A2 | Poor | High | Absence allows for greater nuclear accumulation. | mdpi.com |

Molecular Determinants of Differential Sensitivity and Resistance to this compound in Cellular Models

The sensitivity of a cancer cell to a DNA-damaging agent like this compound is governed by a balance of factors, including drug uptake, drug-target interaction, the capacity for DNA repair, and the integrity of cell death pathways. While specific resistance mechanisms to this compound have not been extensively detailed, principles derived from studies of bleomycin and other DNA-damaging agents provide a strong framework for understanding potential determinants.

A primary factor in determining sensitivity is the cell's DNA repair capacity. Studies have shown that tumor cell lines with microsatellite instability (MSI) are often hypersensitive to bleomycin. aacrjournals.org This hypersensitivity is associated with a high frequency of mutations in genes involved in DNA DSB repair, such as MRE11, RAD50, ATR, and DNA-PKcs. aacrjournals.org Cells with defects in these repair pathways are unable to efficiently resolve the DNA damage, leading to increased cytotoxicity. Since this compound primarily induces SSBs, cellular sensitivity would likely be dictated by the efficiency of SSB repair pathways, such as base excision repair (BER). Upregulation or enhanced efficiency of BER could confer resistance to this compound.

The status of apoptotic signaling pathways is another critical determinant. As this compound-induced apoptosis in HEp-2 cells is dependent on JNK and AIF, alterations in this pathway could modulate sensitivity. nih.gov For instance, cells with low expression of JNK or AIF, or with upregulated anti-apoptotic proteins that prevent mitochondrial permeabilization, may exhibit resistance.

Finally, while the p53 status did not appear to correlate with bleomycin sensitivity in some studies, its role as a central node in both DNA repair and apoptosis suggests it could be a determinant in certain cellular contexts. aacrjournals.org Resistance could also theoretically arise from mechanisms that reduce the intracellular concentration of the drug, such as the overexpression of multidrug resistance (MDR) efflux pumps, although this has not been specifically demonstrated for this compound.

Table 3: Potential Molecular Determinants of Cellular Response to this compound

| Cellular Process | Factors Promoting Sensitivity | Factors Promoting Resistance |

|---|---|---|

| DNA Repair | Deficiencies in Single-Strand Break Repair (e.g., BER pathway) | Upregulation/high efficiency of Single-Strand Break Repair pathways |

| Apoptotic Signaling | High expression/activity of JNK and AIF; functional intrinsic apoptotic pathway | Downregulation of JNK or AIF; overexpression of anti-apoptotic proteins (e.g., Bcl-2 family) |

| Drug Accumulation | High nuclear uptake | Increased activity of drug efflux pumps (theoretically) |

| Checkpoint Control | Intact G2/M checkpoint leading to apoptosis if damage is unrepaired | Defective checkpoint leading to mitotic catastrophe or aneuploidy |

Advanced Methodologies for Deglycobleomycin Research and Characterization

Spectroscopic Techniques for Structure-Function Analysis of Deglycobleomycin and its Complexes (e.g., NMR, EPR, UV-Vis, CD, Mass Spectrometry)

A variety of spectroscopic methods are indispensable for the detailed structural and functional analysis of this compound and its metallo-complexes. These techniques provide insights into the compound's integrity, its three-dimensional structure, metal coordination, and its binding to nucleic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for determining the solution structure of this compound and its complexes. acs.org 1H-NMR is routinely used to confirm the identity and purity of synthesized or isolated this compound A2. oup.com Two-dimensional NMR experiments, such as NOESY, are crucial for studying the conformation of this compound when complexed with DNA. For instance, 2D-NMR studies of a Zn(II)·this compound A2 complex with the self-complementary oligonucleotide d(CGCTAGCG)2 revealed a minor groove binding mode for the bithiazole moiety, a finding that differed from the parent bleomycin (B88199) A2. colab.wsacs.org These experiments identified numerous intermolecular Nuclear Overhauser Effects (NOEs) between the drug and the DNA, which serve as distance restraints for building structural models. colab.wsacs.org NMR studies on the hydroperoxide form of cobalt-deglycobleomycin A2 (HOO-Co-dGBLM) complexed with an oligonucleotide helped to establish that this compound shares many global structural features with its glycosylated parent, yet also highlighted the importance of the sugar moiety for the efficiency and selectivity of DNA cleavage. acs.org

Electron Paramagnetic Resonance (EPR) Spectroscopy is specifically applied to study paramagnetic species, making it ideal for investigating the metallo-complexes of this compound, such as those with Fe(II) or Cu(II). srce.hrbruker.com EPR provides detailed information about the electronic structure and coordination environment of the metal ion, which is central to the molecule's DNA cleavage activity. osti.gov The technique can detect unpaired electrons, allowing researchers to study the geometry and ligand interactions at the metal center of activated this compound. bruker.com Analysis of the g-tensor and hyperfine coupling constants in EPR spectra reveals details about the atoms coordinating the metal ion. osti.gov

UV-Visible (UV-Vis) and Circular Dichroism (CD) Spectroscopy are powerful tools for monitoring the binding interactions of this compound with DNA. researchgate.net UV-Vis spectroscopy can be used to determine the concentration of this compound solutions and to observe changes in the absorption spectrum upon binding to DNA or metal ions. oup.comresearchgate.net CD spectroscopy is particularly sensitive to the conformational changes in both the drug and the DNA upon complex formation. researchgate.netresearchgate.net The binding of an achiral probe to a chiral macromolecule like DNA can induce a CD spectrum. researchgate.net Studies on related compounds have shown that intercalation into the DNA helix produces characteristic changes in the CD signal, providing evidence for this binding mode. researchgate.netresearchgate.net

Mass Spectrometry (MS) is essential for verifying the molecular weight and integrity of this compound and its synthetic analogues. oup.comneb.com High-resolution fast atom bombardment (HR-FAB) mass spectrometry and electrospray ionization (ESI) mass spectrometry are commonly used to confirm the successful synthesis and purity of this compound derivatives. oup.comacs.org For example, ESI mass spectrometry was used to confirm the molecular ions of various synthesized this compound analogues, ensuring the correct products were obtained during multi-step solid-phase synthesis. acs.org Mass spectrometry is also a key component in proteomic approaches for identifying protein targets of drugs. mdpi.com

| Spectroscopic Technique | Application in this compound Research | Key Findings |

| NMR Spectroscopy | Structure determination of this compound-DNA complexes in solution. acs.orgcolab.ws | Revealed minor groove binding of the bithiazole tail and provided distance constraints for molecular modeling. colab.wsacs.org |

| EPR Spectroscopy | Characterization of paramagnetic metallo-deglycobleomycin complexes. srce.hrosti.gov | Provides insight into the metal coordination sphere, which is crucial for oxidative cleavage activity. capes.gov.br |

| UV-Vis Spectroscopy | Monitoring drug-DNA binding and determining concentrations. oup.comresearchgate.net | Spectral shifts upon complexation confirm interaction with DNA. researchgate.net |

| CD Spectroscopy | Detecting conformational changes in DNA and the drug upon binding. researchgate.netresearchgate.net | Induced CD signals provide evidence for the mode of binding, such as intercalation. researchgate.net |

| Mass Spectrometry | Verifying molecular weight and purity of synthetic analogues. oup.comacs.org | Confirms the identity of newly synthesized this compound derivatives and intermediates. acs.org |

Biochemical Assays for this compound-Induced Nucleic Acid Cleavage and Oxidative Damage

Biochemical assays are fundamental to characterizing the primary biological activity of this compound: the cleavage of nucleic acids. These assays measure the efficiency and sequence-selectivity of DNA and RNA damage.

A primary method is the supercoiled plasmid DNA relaxation assay . nih.gov This assay monitors the ability of this compound, in the presence of a metal cofactor like Fe(II), to introduce single-strand breaks (nicking) into supercoiled plasmid DNA (Form I). A single-strand break relaxes the supercoiled structure into an open circular form (Form II). Subsequent double-strand breaks linearize the plasmid (Form III). The different DNA forms are then separated by agarose (B213101) gel electrophoresis and visualized. This assay is used to compare the cleavage efficiency of various this compound analogues. nih.govnih.gov For example, studies on a library of 108 this compound analogues used this assay to screen for compounds with cleavage activity comparable to or greater than the parent compound.

To determine the precise locations of cleavage, sequence-selective DNA cleavage assays are employed. oup.comnih.gov These assays use a DNA fragment of known sequence, which is radiolabeled at one end (typically with ³²P). oup.comacs.org After incubation with the this compound-Fe(II) complex, the resulting fragments are separated by denaturing polyacrylamide gel electrophoresis alongside a sequencing ladder of the same DNA fragment. oup.comacs.org This allows for the identification of the exact nucleotide positions that are cleaved. These studies have shown that this compound, like bleomycin, preferentially cleaves at GpPy (guanine-pyrimidine) sequences, but with some notable differences in cleavage patterns and efficiency, highlighting the role of the disaccharide moiety in DNA recognition. oup.com

Furthermore, RNA cleavage assays are performed to investigate the activity of this compound against RNA targets. Similar to DNA cleavage assays, a specific RNA transcript (e.g., a tRNA) is incubated with the drug, and the cleavage products are analyzed by gel electrophoresis. This has been particularly relevant in the development of conjugates where this compound is attached to an RNA-binding molecule to target specific disease-associated RNAs, such as the r(CUG) repeat expansion in myotonic dystrophy type 1. nih.gov

| Assay Type | Purpose | Methodology | Typical Output |

| Plasmid Relaxation Assay | To assess overall single- and double-strand DNA cleavage activity. nih.gov | Incubation of supercoiled plasmid DNA with this compound-Fe(II), followed by agarose gel electrophoresis. | Visualization of the conversion of supercoiled DNA (Form I) to relaxed (Form II) and linear (Form III) forms. |

| Sequence-Selective Cleavage Assay | To identify the specific nucleotide sites of cleavage. oup.com | Incubation of a ³²P-end-labeled DNA fragment with this compound-Fe(II), followed by denaturing polyacrylamide gel electrophoresis. | An autoradiogram showing bands that correspond to specific cleavage sites, which can be mapped to the DNA sequence. oup.com |

| RNA Cleavage Assay | To evaluate the ability of this compound to degrade RNA targets. nih.gov | Incubation of a specific RNA transcript with the drug, followed by gel electrophoresis analysis. | Analysis of RNA fragment sizes to determine cleavage efficiency and site-specificity. |

X-ray Crystallography and Cryo-Electron Microscopy for this compound-Nucleic Acid/Protein Complexes

Obtaining high-resolution three-dimensional structures of this compound in complex with its biological targets is crucial for a definitive understanding of its mechanism of action. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the premier techniques for this purpose. nih.govwikipedia.org

X-ray crystallography determines the atomic and molecular structure of a molecule that can be crystallized. wikipedia.org For a drug-DNA complex, this involves co-crystallizing the drug with a specific DNA oligonucleotide and then analyzing the diffraction pattern produced when the crystal is exposed to an X-ray beam. nih.govnumberanalytics.com While obtaining high-quality crystals of nucleic acid-drug complexes can be challenging, this method provides unparalleled atomic detail. wikipedia.orgglenresearch.com A crystal structure of the related Co(III)·bleomycin B2 bound to a DNA duplex has been solved, providing key insights into how the different domains of the molecule interact with DNA. pnas.org This structure revealed that the bithiazole tail intercalates between base pairs, while the metal-binding domain settles into the minor groove. pnas.org Such a structure serves as an essential template for understanding the likely interactions of this compound, although the lack of the sugar moiety in this compound would lead to differences in the fine details of the interaction and crystal packing. pnas.org

Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique in structural biology, particularly for large molecular complexes and for molecules that resist crystallization. wikipedia.orgrsb.org.ukjakemp.com In cryo-EM, a solution of the sample is flash-frozen in vitreous (non-crystalline) ice, and thousands of images of individual particles in different orientations are captured using an electron microscope. wikipedia.org These images are then computationally combined to reconstruct a 3D model. mdpi.com A major advantage of cryo-EM is that it does not require crystallization, allowing structures to be determined in a near-native state. rsb.org.uk While historically used for very large assemblies like viruses and ribosomes, recent advances have made it possible to solve the structures of smaller macromolecules. mdpi.com Cryo-EM would be a powerful approach to study a this compound-DNA complex, potentially capturing different conformational states and avoiding the constraints of crystal packing. rsb.org.uk

Computational Chemistry and Molecular Dynamics Simulations of this compound Interactions

Computational methods are powerful tools that complement experimental data, providing dynamic and energetic insights into how this compound interacts with its targets. wikipedia.org

Computational chemistry encompasses a range of methods used to model and predict molecular properties and interactions. wikipedia.org This includes quantum mechanics (QM) methods for studying electronic structure and reactivity, and molecular mechanics (MM) methods for modeling large systems like drug-DNA complexes. wikipedia.org For this compound, computational modeling has been used to rationalize the binding modes suggested by NMR data. researchgate.net For example, a binding model for Zn(II)·this compound A2 with a DNA octanucleotide was derived using NMR-derived distance and angle restraints to guide the calculations. colab.wsacs.org

Molecular dynamics (MD) simulations use the principles of classical mechanics to simulate the physical movements of atoms and molecules over time. wikipedia.org An MD simulation can provide a detailed, dynamic view of a this compound-DNA complex, showing how the drug binds, the conformational changes it induces in the DNA, and the role of solvent molecules. wikipedia.orgjst.go.jp Restrained molecular dynamics calculations are often used in conjunction with NMR data to generate high-resolution structural models. colab.wsacs.org These simulations have been crucial in developing models of how the metal-binding domain and the bithiazole tail of this compound orient themselves within the minor and major grooves of DNA, providing a structural basis for its sequence-selective cleavage. acs.org The simulations can also help explain the functional consequences of structural modifications, such as in studies of this compound analogues where the linker region was altered. acs.org

Genetic and Molecular Biology Approaches in this compound Sensitivity and Target Identification Studies

Genetic and molecular biology techniques are essential for identifying the cellular targets of this compound and understanding the factors that determine cellular sensitivity or resistance to the drug.

Target identification methodologies aim to uncover the specific molecular partners with which a drug interacts to exert its biological effect. researchgate.net Modern approaches often use chemical proteomics. mdpi.com Affinity chromatography is a classic method where a modified version of the drug (e.g., this compound attached to a solid support) is used as bait to capture binding proteins from a cell lysate. technologynetworks.com The captured proteins are then identified using mass spectrometry. mdpi.comtechnologynetworks.com Another powerful tool is the use of protein microarrays, which contain thousands of purified proteins spotted onto a slide. technologynetworks.com A labeled this compound probe can be applied to the array to identify direct binding partners. technologynetworks.com

Genetic and molecular biology approaches can identify genes that influence a cell's response to a drug. ada.org For instance, screening a library of genetically diverse cell lines (e.g., from different cancer types) or a collection of knockout/knockdown cell lines for sensitivity to this compound can reveal genes and pathways involved in its mechanism of action or resistance. A specific molecular biology application involves conjugating this compound to a small molecule designed to bind a specific RNA sequence. nih.gov One such conjugate, "DeglycoCugamycin," was designed to target and cleave the toxic r(CUG) repeat expansion that causes myotonic dystrophy type 1, demonstrating a highly targeted application of this compound's cleaving ability within a cellular context. nih.gov This approach showcases how molecular biology tools can be used to direct the activity of this compound to a desired disease-causing nucleic acid. nih.gov

| Methodology | Objective | Description | Example Application |

| Affinity Chromatography-MS | To identify cellular proteins that bind to this compound. mdpi.comtechnologynetworks.com | An immobilized this compound analogue is used to pull down interacting proteins from cell extracts for identification by mass spectrometry. | Identification of potential off-target proteins or proteins that modulate this compound activity. |

| Protein/Cell Microarrays | High-throughput screening for direct binding partners or cellular effects. technologynetworks.com | A labeled this compound probe is screened against an array of purified proteins or engineered cells. | Rapidly screen for protein interactions or identify cellular phenotypes affected by the drug. |

| Genetic Screens | To identify genes conferring sensitivity or resistance to this compound. ada.org | Exposing libraries of genetically varied or mutant cells to the drug and identifying which genetic backgrounds are associated with survival or death. | Discovering DNA repair genes or drug efflux pumps that influence cellular response to this compound. |

| Targeted Conjugates | To direct the cleavage activity of this compound to a specific nucleic acid sequence. nih.gov | This compound is chemically linked to a molecule that specifically recognizes a target DNA or RNA sequence. | A conjugate designed to bind and cleave a disease-causing RNA repeat expansion in cells. nih.gov |

Future Directions in Deglycobleomycin Academic Research

Elucidating Unresolved Mechanistic Questions of Deglycobleomycin Action

While the general mechanism of DNA cleavage by bleomycins is understood to involve metal-ion and oxygen-dependent oxidative damage, key questions regarding the specific role of its structural domains remain. A central unresolved question for this compound is the precise influence of the absent carbohydrate moiety on nucleic acid recognition and cleavage selectivity.